8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by its unique structure, which includes a piperazine ring substituted with a 3-chlorophenyl group and a purine moiety
Preparation Methods
The synthesis of 8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by the reaction with 3-chlorophenylpiperazine . The reaction conditions typically involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. It has been shown to bind to neurotransmitter receptors, particularly the serotonin receptor, influencing neurotransmission and exhibiting potential psychotropic effects . The compound’s structure allows it to interact with various biological pathways, leading to its diverse biological activities.
Comparison with Similar Compounds
Similar compounds to 8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione include:
1-(3-Chlorophenyl)piperazine: Known for its use in psychopharmacology and as a research chemical.
Cetirizine ethyl ester dihydrochloride: Used as an antihistamine with a similar piperazine structure.
N-(4-chlorophenyl)-4-(6-nitro-4-oxo-4H-benzo[e]thiazin-2-yl)piperazine-1-carbothioamide: Studied for its anti-tubercular activity.
The uniqueness of this compound lies in its combined piperazine and purine moieties, which contribute to its diverse chemical and biological properties.
Properties
CAS No. |
851941-04-3 |
---|---|
Molecular Formula |
C23H31ClN6O2 |
Molecular Weight |
458.99 |
IUPAC Name |
8-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-pentylpurine-2,6-dione |
InChI |
InChI=1S/C23H31ClN6O2/c1-4-5-6-10-30-19(25-21-20(30)22(31)27(3)23(32)26(21)2)16-28-11-13-29(14-12-28)18-9-7-8-17(24)15-18/h7-9,15H,4-6,10-14,16H2,1-3H3 |
InChI Key |
JFIDNVVMCZCIKA-UHFFFAOYSA-N |
SMILES |
CCCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C4=CC(=CC=C4)Cl |
solubility |
not available |
Origin of Product |
United States |
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